ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that features a unique combination of adamantane, triazole, and sulfanyl groups
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4S/c1-4-34-23(31)16(2)35-25-29-28-22(30(25)20-7-5-6-8-21(20)33-3)15-27-24(32)26-12-17-9-18(13-26)11-19(10-17)14-26/h5-8,16-19H,4,9-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOCYWFVXQIYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Introduction of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with a suitable electrophile.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, often using thiourea or a similar reagent.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structural features, it is explored for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The adamantane group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The triazole ring can interact with metal ions and other active sites, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can be compared with similar compounds such as:
- Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate .
- 1,3-Dehydroadamantane derivatives .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 478.64 g/mol. Its structure includes:
- An ethyl ester group ,
- A triazole ring , known for its antifungal and antibacterial properties,
- An adamantane moiety , which is associated with antiviral activities,
- A sulfanyl linkage , which may enhance its interaction with biological targets.
Antiviral Properties
Compounds containing adamantane structures have been historically recognized for their antiviral properties, particularly against viruses such as influenza and HIV. Studies indicate that derivatives of triazoles also exhibit significant antiviral activity. For instance, adamantane derivatives have been reported to inhibit viral replication through various mechanisms, including interference with viral protein synthesis and disruption of viral assembly .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess notable antimicrobial and antifungal properties. The triazole ring is particularly effective against a range of pathogens, including bacteria and fungi. Research indicates that triazole derivatives can inhibit the growth of fungal pathogens by disrupting ergosterol biosynthesis .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in metabolic pathways or cellular signaling processes.
- Disruption of Cell Membrane Integrity : The sulfanyl group could enhance the compound's ability to penetrate microbial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The triazole ring may interfere with nucleic acid synthesis in pathogens.
Study on Antiviral Activity
A study conducted by El-Emam et al. (2004) highlighted the antiviral efficacy of adamantane derivatives against influenza viruses. The findings indicated that these compounds could significantly reduce viral titers in infected cell cultures .
Investigation into Antimicrobial Properties
Research published in MDPI demonstrated that triazole derivatives exhibit broad-spectrum antifungal activity. In vitro tests showed that certain triazole compounds could inhibit the growth of Candida species effectively . This supports the hypothesis regarding the potential antimicrobial activity of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 2-{[5-(adamantan-1-carbonylamino)methyl]-4-(3-chlorophenyl)-triazole} | 476440-13-8 | Contains chlorophenyl group | Antiviral and antibacterial |
| Methyl 2-{[4-(pyridin-2-yl)-triazole]-sulfanyl}acetate | 122547-72-2 | Pyridine instead of adamantane | Antifungal |
| 4-(2-methoxyphenyl)-triazole derivative | Not listed | Lacks acetate group | Broad-spectrum antifungal |
This table highlights the unique structural features of this compound compared to other compounds, emphasizing its potential for enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
